N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a fluorophenyl group, a chromenone core, and a thiophene carboxamide moiety
Mechanism of Action
Target of Action
The primary target of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
This compound acts as an agonist to the STING protein . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .
Pharmacokinetics
The compound’s molecular weight is221.251 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm . The presence of dsDNA promotes the production of cGAMP, which engages the STING protein . Environmental factors that influence the presence of dsDNA in the cytoplasm, therefore, can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 4-fluorophenyl chromenone: This step involves the condensation of 4-fluorobenzaldehyde with a suitable chromenone precursor under acidic or basic conditions.
Formation of the thiophene carboxamide: The chromenone derivative is then reacted with thiophene-2-carboxylic acid or its derivatives in the presence of coupling agents such as EDC·HCl or HATU to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- N-[3-(4-bromophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- N-[3-(4-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Uniqueness
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-5-15(14)25-20(17)22-19(24)16-6-3-11-26-16/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMHUIMEOJXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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